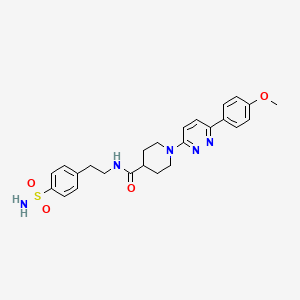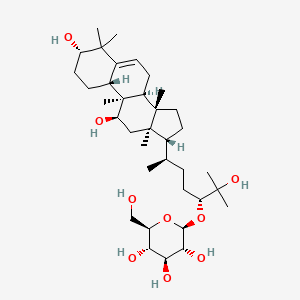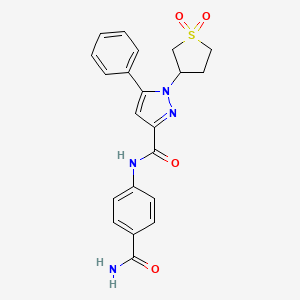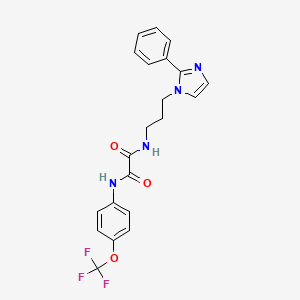
2-(3,4-Dimethoxyphenyl)-3-((4-bromophenyl)amino)inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethoxyphenyl)-3-((4-bromophenyl)amino)inden-1-one, commonly known as DBPAI, is an indenone-based compound that has been studied extensively due to its potential applications in the fields of scientific research, drug development, and biochemistry. DBPAI is a powerful inhibitor of the enzyme cytochrome P450 2D6 (CYP2D6), which is involved in the metabolism of many drugs and other compounds.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Analysis
The crystal structure and molecular interactions of compounds similar to 2-(3,4-Dimethoxyphenyl)-3-((4-bromophenyl)amino)inden-1-one have been extensively studied. For instance, the molecular structure of the title compound, featuring bromophenyl and dimethoxyphenyl groups linked through a prop-2-en-1-one spacer, was analyzed. The study revealed the compound's almost planar structure and highlighted the significance of halogen bonding and intermolecular interactions in crystal packing (Escobar et al., 2012). Another study on a related compound showcased how specific bromination and transformations lead to different chemical structures, highlighting the versatility and potential for generating novel compounds with distinct properties (Sucrow et al., 1977).
Synthesis and Chemical Properties
Research has focused on synthesizing and characterizing derivatives of inden-1-one compounds, demonstrating their potential in creating novel chemical entities. One study discussed the facile synthesis and crystal structures of oligo(N-phenyl-m-aniline)s derivatives, indicating how modifications in molecular structure can affect redox properties and potentially the compound's reactivity and stability (Ito et al., 2002). This research underlines the broad applicability of these compounds in various chemical syntheses and the possibility of tailoring their properties for specific applications.
Potential for Material Science and Photophysics
The compound and its derivatives' unique molecular structures and properties suggest potential applications in material science and photophysics. Studies into the stabilization of certain molecular forms and the investigation into photolabile groups bonded to silica-gel beads, for instance, point towards applications in creating new materials with specific light-responsive properties (Matsumoto et al., 2009). These materials could be pivotal in developing advanced technologies, including sensors, actuators, and systems for controlled drug delivery.
Antioxidant Activity and Biological Implications
Further, the synthesis and evaluation of antioxidant activities of methoxy- and hydroxyl-substituted chalcones, including derivatives similar to the compound of interest, have been documented. These studies suggest that specific structural modifications can enhance antioxidant activity, indicating potential therapeutic or protective roles against oxidative stress (Sulpizio et al., 2016).
Eigenschaften
IUPAC Name |
3-(4-bromoanilino)-2-(3,4-dimethoxyphenyl)inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrNO3/c1-27-19-12-7-14(13-20(19)28-2)21-22(25-16-10-8-15(24)9-11-16)17-5-3-4-6-18(17)23(21)26/h3-13,25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIVXCOKRAPPTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([1,1'-biphenyl]-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide](/img/structure/B2916399.png)


![6-tert-butyl-2-{[1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2916403.png)

![Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-thiophen-2-yl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2916407.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(phenyl)methanone](/img/structure/B2916413.png)
![1-Benzhydryl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2916415.png)
![6-(4-fluorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2916416.png)


![1-[4-[(3As,6aS)-spiro[2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-3,4'-oxane]-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2916420.png)
![3-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]butanamide](/img/structure/B2916421.png)